molecular formula C13H11NO2 B110558 2-(Benzyloxy)isonicotinaldehyde CAS No. 467236-27-7

2-(Benzyloxy)isonicotinaldehyde

Cat. No.: B110558
CAS No.: 467236-27-7
M. Wt: 213.23 g/mol
InChI Key: OXQKQUWLKHTCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2-(Benzyloxy)isonicotinaldehyde is used in a variety of scientific research applications, including:

Future Directions

While specific future directions for “2-(Benzyloxy)isonicotinaldehyde” are not mentioned in the literature, a study discusses UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound, suggesting potential areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)isonicotinaldehyde involves the reaction of 2-(benzyloxy)-4-pyridylmethanol with activated manganese dioxide in chloroform under reflux conditions. The reaction typically proceeds for about 2.5 hours, yielding the desired aldehyde as a pale brown oil .

Another method involves the reaction of this compound with 1-cyclopropylguanidine hydrochloride, ethyl 2-cyanoacetate, and potassium carbonate in dry ethanol at 70°C for 2 hours. This reaction yields the desired product with a 64% yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)isonicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

    Oxidation: 2-(Benzyloxy)isonicotinic acid.

    Reduction: 2-(Benzyloxy)isonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antifungal and antibacterial properties suggest that it may interfere with the cell wall synthesis or metabolic pathways of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinaldehyde: The parent compound without the benzyl group.

    2-(Methoxy)isonicotinaldehyde: Similar structure with a methoxy group instead of a benzyloxy group.

    2-(Ethoxy)isonicotinaldehyde: Similar structure with an ethoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)isonicotinaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its utility as a building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-phenylmethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQKQUWLKHTCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of [2-(benzyloxy)-4-pyridyl]methanol (6.0 g) and activated manganese dioxide (30 g) in chloroform (180 mL) was heated under reflux for 2.5 hours. After the reaction solution was allowed to cool to room temperature, the manganese dioxide was filtered off and washed with ethyl acetate. The filtrate was concentrated to give the title compound as a pale brown oil (5.34 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.